(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-18-17(24-19-11)13-3-2-8-20(13)16(21)7-5-12-4-6-14-15(9-12)23-10-22-14/h4-7,9,13H,2-3,8,10H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUVWHGBGMXUSW-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2CCCN2C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 313.32 g/mol. The structure features a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a pyrrolidine side chain, which contribute to its diverse biological properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 1,2,4-oxadiazole derivatives can inhibit the growth of various bacterial strains. In one study, compounds similar to the target compound demonstrated activity against Mycobacterium tuberculosis and other pathogenic bacteria .
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| 3a | M. tuberculosis | Active against monoresistant strains | |
| 10f | Botrytis cinerea | EC50 of 14.44 μg/mL |
Anticancer Activity
The presence of the benzo[d][1,3]dioxole moiety in the compound has been linked to potential anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
Preliminary studies suggest that certain derivatives may also possess neuroprotective effects. The incorporation of pyrrolidine and oxadiazole rings has been associated with enhanced neuroprotective activity in models of neurodegenerative diseases .
The biological activity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Interaction with Cellular Receptors : It may bind to specific receptors on cell membranes, triggering signaling cascades that lead to apoptosis or cell cycle arrest.
- Oxidative Stress Modulation : Some studies suggest that it can modulate oxidative stress levels within cells, which is critical in both antimicrobial and anticancer activities .
Study 1: Antimicrobial Efficacy
A study published in 2022 evaluated the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that compounds structurally related to our target compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer potential of benzo[d][1,3]dioxole derivatives, researchers found that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study concluded that compounds with similar scaffolds could be promising candidates for further development in cancer therapeutics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one as an anticancer agent. Its structure allows for interactions with specific biological targets involved in cancer cell proliferation and survival. For instance, docking studies have shown that this compound can effectively bind to certain protein targets associated with tumor growth, suggesting its role as a lead compound in the development of novel anticancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Materials Science
Polymer Chemistry
In materials science, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one has been explored for its potential use in polymer synthesis. Its reactive double bond allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .
Nanocomposites
Additionally, this compound can be utilized in the development of nanocomposites. By integrating it into nanostructured materials, researchers aim to create composites with improved electrical conductivity and thermal stability. This application is particularly relevant in the field of electronics and energy storage devices .
Chemical Probes in Biological Research
Fluorescent Probes
The compound's structural features make it suitable for use as a fluorescent probe in biological research. Its ability to selectively bind to biological targets can be harnessed for imaging applications, allowing scientists to visualize cellular processes in real-time .
Drug Delivery Systems
Furthermore, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one can be incorporated into drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and targeted delivery of drugs, particularly in cancer therapy .
Comparison with Similar Compounds
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 1285682-78-1)
- Structure : Features a pyrazole core substituted with a benzo[d][1,3]dioxol-5-yl group and a carbohydrazide linked to a 4-hydroxy-3-methoxybenzylidene moiety.
- Significance : Demonstrates the role of hydrazide derivatives in modulating bioactivity, particularly in antimicrobial or antitumor contexts .
Ethyl 2-(1,3-Benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate
- Structure: Contains a benzimidazole core with a benzodioxole substituent and a pyrrolidinone-linked propyl chain.
- Key Differences: Replaces the oxadiazole with a pyrrolidinone and incorporates an ester group, altering solubility and metabolic stability.
- Significance : Highlights the pharmacological relevance of benzimidazole derivatives as drug leads .
3-{1-(1,3-Benzodioxol-5-ylmethyl)-1H-tetrazol-5-ylmethyl}-8-methyl-2(1H)-quinolinone
- Structure: Combines a quinolinone scaffold with tetrazole and pyrrolidine groups linked to benzodioxole.
- Key Differences : Uses tetrazole instead of oxadiazole, which may enhance metabolic stability and metal-binding properties.
- Significance : Illustrates the versatility of heterocyclic systems in drug design .
Pyrrolidine and Oxadiazole Derivatives
Pyrrolidine 1-Benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione (YA1)
Spiroisoxazoline Compounds (YA2 and YA3)
- Structure : Spiro-fused isoxazoline-pyrrolidine systems.
- Key Differences : Replaces oxadiazole with isoxazoline, altering ring strain and electronic properties.
- Significance : Highlights the impact of spirocyclic systems on conformational restriction and target selectivity .
Enone Derivatives
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one
- Structure: Enone system with a piperazine linker and methoxyphenyl substituent.
- Key Differences : Substitutes pyrrolidine-oxadiazole with piperazine, affecting basicity and solubility.
- Significance: Underlines the importance of enone systems in Michael addition reactions and kinase inhibition .
Comparative Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Pharmacological Relevance of Structural Motifs
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the pyrrolidine-oxadiazole scaffold (e.g., using phenacyl bromides and carbothioamides under reflux conditions) .
- Mannich-type reactions or Knoevenagel condensations to introduce the benzo[d][1,3]dioxol moiety .
- Stereoselective control via temperature modulation (e.g., maintaining 60–80°C during enone formation) .
Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by NMR (e.g., , ) and mass spectrometry .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- NMR spectroscopy : Look for diagnostic peaks such as the OCHO group (δ ~5.9 ppm in NMR) and pyrrolidine protons (δ 3.4–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and confirm the (E)-configuration of the enone system .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED calculations .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological profile?
- Modify substituents : Replace the 3-methyl group on the oxadiazole with bulkier tert-butyl or electron-withdrawing groups (e.g., trifluoromethyl) to evaluate steric/electronic effects on target binding .
- Scaffold hopping : Synthesize analogs with thiazole or triazole cores instead of oxadiazole and compare bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like GABA receptors or bacterial topoisomerases .
Q. What experimental approaches can resolve contradictions in biological data (e.g., varying IC50_{50}50 values across studies)?
- Standardize assay conditions : Control variables such as DMSO concentration (<1%), incubation time, and cell passage number .
- Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
- Replicate in orthogonal assays : Confirm anticancer activity via clonogenic assays alongside MTT results .
Q. How can degradation pathways be investigated to improve compound stability?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze degradation products via LC-MS .
- Stabilization strategies : Use antioxidants (e.g., BHT) or lyophilization to prevent oxidative/enzymatic degradation .
- Accelerated stability testing : Store samples at 25°C/60% RH and monitor purity over 1–3 months using HPLC .
Methodological Notes
- Safety protocols : Handle the compound in a fume hood due to potential respiratory irritation (refer to SDS Section 4 for first-aid measures) .
- Data reproducibility : Use ≥3 biological replicates and report statistical significance (e.g., ANOVA with p<0.05) .
- Computational tools : Leverage Gaussian or ORCA for DFT calculations to predict reactivity and tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
